REACTION_CXSMILES
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Cl.Cl[CH2:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1.[C:14]([NH:17][C:18]1[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=1)(=[O:16])[CH3:15].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[C:14]([NH:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH2:3][C:4]2[CH:13]=[CH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=2)=[CH:20][CH:19]=1)(=[O:16])[CH3:15] |f:0.1,3.4.5|
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Name
|
|
Quantity
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100 g
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Type
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reactant
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Smiles
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Cl.ClCC1=NC2=CC=CC=C2C=C1
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Name
|
|
Quantity
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70.69 g
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Type
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reactant
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Smiles
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C(C)(=O)NC1=CC=C(C=C1)O
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Name
|
|
Quantity
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194 g
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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ice
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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1.2 L
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Type
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solvent
|
Smiles
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CN(C)C=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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for 48 hours
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Duration
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48 h
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Type
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ADDITION
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Details
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The mixture was carefully poured onto ice/water (3 L) with vigourous stirring
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Type
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FILTRATION
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Details
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the solid was filtered
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Type
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WASH
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Details
|
rinsed thoroughly with water
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Type
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CUSTOM
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Details
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It was recrystallized from 95% ethanol
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Type
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FILTRATION
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Details
|
filtered
|
Name
|
|
Type
|
product
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Smiles
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C(C)(=O)NC1=CC=C(C=C1)OCC1=NC2=CC=CC=C2C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |